BOC-10-AMINODECANOIC ACID
CAS No.: 173606-50-3
Cat. No.: VC21540550
Molecular Formula: C15H29NO4
Molecular Weight: 287.39 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 173606-50-3 |
---|---|
Molecular Formula | C15H29NO4 |
Molecular Weight | 287.39 g/mol |
IUPAC Name | 10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid |
Standard InChI | InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18) |
Standard InChI Key | DUNPXMOBBKBKHK-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O |
Chemical Identity and Structure
BOC-10-AMINODECANOIC ACID, also known as 10-((tert-Butoxycarbonyl)amino)decanoic acid, is characterized by a 10-carbon aliphatic chain with a carboxylic acid group at one end and an amino group protected by a Boc moiety at the other. This protection strategy is crucial for controlled chemical manipulations in synthesis applications.
Basic Chemical Information
The compound has been thoroughly documented in chemical databases with the following identifiers:
Property | Value |
---|---|
CAS Number | 173606-50-3 |
Molecular Formula | C₁₅H₂₉NO₄ |
Molecular Weight | 287.39 g/mol |
IUPAC Name | 10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid |
Common Synonyms | 10-((tert-Butoxycarbonyl)amino)decanoic acid, Boc-10-Adc-OH |
InChI Key | DUNPXMOBBKBKHK-UHFFFAOYSA-N |
PubChem ID | 4321832 |
The compound consists of three major functional components: the carboxylic acid group, the aliphatic chain, and the Boc-protected amino group. This structural arrangement affords it specific chemical reactivity patterns essential for its applications .
Structural Characteristics
The Boc protecting group (tert-butyloxycarbonyl) serves as a protective agent for the amino functionality during chemical reactions. This protection is reversible under acidic conditions, making it particularly valuable in organic synthesis where sequential modifications are required. The 10-carbon aliphatic chain provides a spacer between the functional groups, influencing the compound's physical properties and reactivity profile .
Physical and Chemical Properties
BOC-10-AMINODECANOIC ACID exhibits physical and chemical properties consistent with its structure as a medium-chain, Boc-protected amino acid.
Physical Properties
The compound generally appears as a white to off-white solid at room temperature. Its moderate molecular weight and the presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (aliphatic chain, tert-butyl group) moieties influence its solubility profile.
Chemical Reactivity
The chemical reactivity of BOC-10-AMINODECANOIC ACID is primarily governed by its functional groups:
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The carboxylic acid group can undergo typical reactions including esterification, amidation, and reduction
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The Boc-protected amino group remains largely unreactive under basic and neutral conditions
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Under acidic conditions, the Boc group can be cleaved to reveal the free amine
This selective reactivity pattern makes the compound valuable for controlled chemical transformations in complex synthetic schemes .
Synthesis Methods
The preparation of BOC-10-AMINODECANOIC ACID typically involves the protection of 10-aminodecanoic acid with a Boc group. This can be accomplished through several synthetic approaches, with the most common method utilizing di-tert-butyl dicarbonate (Boc₂O) in basic conditions.
Standard Synthesis Procedure
A well-documented synthesis procedure involves the following steps:
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Treatment of 10-aminodecanoic acid with sodium hydroxide to form the corresponding salt
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Reaction with Boc anhydride in a mixture of water and tert-butyl alcohol
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Acidification and extraction to obtain the final product
Parameter | Condition |
---|---|
Reagents | Sodium hydroxide, Boc anhydride (di-tert-butyl dicarbonate) |
Solvent System | Water/tert-butyl alcohol |
Temperature | 20°C (room temperature) |
Reaction Time | 24 hours |
Workup | Acidification with HCl, extraction with ethyl acetate |
This method has been reported to yield the desired product in good to excellent yields .
Applications in Research and Development
BOC-10-AMINODECANOIC ACID finds extensive applications in various scientific fields due to its unique structural features and chemical properties.
Peptide Synthesis
In peptide chemistry, the compound serves as a valuable building block, particularly when a spacer with specific length is required between peptide segments or between a peptide and another functional entity. The Boc protection strategy allows for orthogonal protection schemes in complex peptide synthesis .
Pharmaceutical Research
The compound has significant applications in pharmaceutical development:
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As an intermediate in the synthesis of bioactive compounds
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In the preparation of drug delivery systems, particularly those requiring a specific spacer length
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In prodrug design, where controlled release mechanisms are desired
Bioconjugation Chemistry
The bifunctional nature of BOC-10-AMINODECANOIC ACID makes it suitable for bioconjugation applications:
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As a linker between biomolecules and surfaces
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In the preparation of modified proteins and antibodies
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For attaching fluorescent probes or other detection moieties to biological molecules
Material Science
In material science, the compound can be incorporated into polymer matrices to introduce specific functional groups, potentially enhancing properties such as adhesion, surface reactivity, or biocompatibility .
Hazard Type | Statement | Classification |
---|---|---|
Skin Irritation | H315: Causes skin irritation | Warning |
Eye Irritation | H319: Causes serious eye irritation | Warning |
Respiratory | H335: May cause respiratory irritation | Warning |
These hazards necessitate appropriate safety measures during handling and use .
Recommended Precautions
The following precautionary measures are advised when working with BOC-10-AMINODECANOIC ACID:
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Use personal protective equipment including gloves, eye protection, and lab coats
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Ensure adequate ventilation in the work area
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Avoid direct contact with skin, eyes, and respiratory passages
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Follow proper disposal procedures for chemical waste
Specific precautionary statements include P261 (Avoid breathing dust/fumes), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) .
Comparative Analysis with Related Compounds
To better understand the significance of BOC-10-AMINODECANOIC ACID, it is valuable to compare it with structurally related compounds.
Comparison with Other Boc-Protected Amino Acids
BOC-10-AMINODECANOIC ACID differs from standard Boc-protected amino acids by its extended carbon chain, which influences its physical properties and applications.
Compound | Carbon Chain Length | Molecular Weight (g/mol) | Key Difference |
---|---|---|---|
BOC-10-AMINODECANOIC ACID | 10 | 287.39 | Standard reference compound |
Boc-glycine | 0 | 175.18 | Shortest chain, more hydrophilic |
Boc-β-alanine | 2 | 189.21 | Shorter chain, different reactivity |
Boc-6-aminohexanoic acid | 6 | 245.32 | Shorter spacer length |
Boc-12-aminododecanoic acid | 12 | 315.46 | Longer chain, more hydrophobic |
The specific chain length of BOC-10-AMINODECANOIC ACID provides a unique balance of properties that makes it suitable for certain applications where neither shorter nor longer chain analogs would be optimal .
Future Research Directions
The versatility of BOC-10-AMINODECANOIC ACID suggests several promising avenues for future research and development.
Advanced Drug Delivery Systems
The compound's structural features make it a promising candidate for developing advanced drug delivery systems, particularly those requiring controlled release mechanisms or specific targeting capabilities. Future research might explore its incorporation into novel formulations for improved pharmacokinetics and reduced side effects.
Biocompatible Materials
In biomaterials research, BOC-10-AMINODECANOIC ACID could be utilized to develop new biocompatible surfaces and materials with tailored properties for medical applications, including implantable devices and tissue engineering scaffolds.
Green Chemistry Approaches
Development of more environmentally friendly synthesis methods for BOC-10-AMINODECANOIC ACID, potentially using enzymatic processes or renewable resources, represents an important direction for sustainable chemistry.
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